BenchChemオンラインストアへようこそ!

Pimozide-d5 N-Oxide

LC-MS/MS quantification isotope dilution mass spectrometry stable isotope-labeled internal standard

Pimozide-d5 N-Oxide (CAS 1794795-40-6; molecular formula C₂₈H₂₄D₅F₂N₃O₂; molecular weight 482.58 g/mol) is a pentadeuterated isotopologue of Pimozide N-Oxide, the N-oxide metabolite and European Pharmacopoeia Impurity E of the diphenylbutylpiperidine antipsychotic pimozide. Five deuterium atoms are incorporated at the 3,3,4,5,5-positions of the piperidine ring, producing a nominal +5 Da mass shift relative to the unlabeled N-oxide (MW 477.55 g/mol; CAS 1083078-88-9).

Molecular Formula C28H29F2N3O2
Molecular Weight 482.6 g/mol
Cat. No. B12423235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePimozide-d5 N-Oxide
Molecular FormulaC28H29F2N3O2
Molecular Weight482.6 g/mol
Structural Identifiers
SMILESC1C[N+](CCC1N2C3=CC=CC=C3NC2=O)(CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)[O-]
InChIInChI=1S/C28H29F2N3O2/c29-22-11-7-20(8-12-22)25(21-9-13-23(30)14-10-21)4-3-17-33(35)18-15-24(16-19-33)32-27-6-2-1-5-26(27)31-28(32)34/h1-2,5-14,24-25H,3-4,15-19H2,(H,31,34)/i15D2,16D2,24D
InChIKeySAVNBLOUWOJISO-SQXKFXMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pimozide-d5 N-Oxide – Deuterated N-Oxide Metabolite Reference Standard for LC-MS/MS Quantification of Pimozide Impurity E


Pimozide-d5 N-Oxide (CAS 1794795-40-6; molecular formula C₂₈H₂₄D₅F₂N₃O₂; molecular weight 482.58 g/mol) is a pentadeuterated isotopologue of Pimozide N-Oxide, the N-oxide metabolite and European Pharmacopoeia Impurity E of the diphenylbutylpiperidine antipsychotic pimozide . Five deuterium atoms are incorporated at the 3,3,4,5,5-positions of the piperidine ring, producing a nominal +5 Da mass shift relative to the unlabeled N-oxide (MW 477.55 g/mol; CAS 1083078-88-9) [1]. The compound is supplied as an analytical reference standard (typically 98% purity) and is primarily used as a stable isotope-labeled internal standard (SIL-IS) for the quantitative determination of Pimozide N-Oxide in pharmaceutical impurity profiling, forensic toxicology, and in vitro drug metabolism studies using NMR, GC-MS, or LC-MS/MS platforms [2].

Why Pimozide-d5 N-Oxide Cannot Be Replaced by Pimozide-d4 or Unlabeled Pimozide N-Oxide in Regulated Quantitative Bioanalysis


Stable isotope-labeled internal standards are not universally interchangeable across analytes within the same drug class. Pimozide-d5 N-Oxide is specifically designed to co-elute with and precisely match the ionization behavior of Pimozide N-Oxide (the N-oxide metabolite/impurity), not the parent drug pimozide. Using Pimozide-d4—a deuterated analog of the parent drug (MW ~465.6 g/mol; +4 Da shift)—as a surrogate internal standard for N-oxide quantification introduces differential extraction recovery, chromatographic retention time mismatch, and divergent electrospray ionization responses between the analyte and internal standard, all of which compromise method accuracy as demonstrated in systematic SIL-IS comparison studies [1]. Likewise, unlabeled Pimozide N-Oxide cannot be used as an internal standard because its mass spectrum is indistinguishable from the target analyte in the sample, precluding independent detection [2]. Only a deuterated isotopologue of the exact analyte—with sufficient mass shift to evade the natural isotopic envelope—provides co-eluting, matrix-matched correction for ion suppression/enhancement effects in complex biological or pharmaceutical matrices [1].

Pimozide-d5 N-Oxide – Comparator-Anchored Quantitative Differentiation Evidence for Procurement Decisions


Molecular Weight Shift of +5.03 Da Provides Superior Spectral Separation from the Unlabeled N-Oxide Analyte Versus d4-Labeled Alternatives

Pimozide-d5 N-Oxide (MW 482.58 Da) exhibits a +5.03 Da mass shift relative to unlabeled Pimozide N-Oxide (MW 477.55 Da; CAS 1083078-88-9), corresponding to the replacement of five hydrogen atoms with deuterium at the piperidine 3,3,4,5,5-positions . This +5 Da shift exceeds the typical +3 Da minimum threshold recommended for avoiding interference from the naturally occurring ¹³C isotopic envelope of the analyte, as evidenced by the established practice of replacing d2-labeled internal standards with d5-labeled analogs specifically to move the IS signal outside the natural mass distribution [1]. By contrast, alternative deuterated pimozide standards such as Pimozide-d4 (MW ~465.6 g/mol; 4 deuterium atoms on the fluorophenyl ring) provide only a +4 Da shift when tracking the parent drug, but are structurally mismatched (lacking the N-oxide moiety) and exhibit different chromatographic retention relative to the N-oxide analyte [2].

LC-MS/MS quantification isotope dilution mass spectrometry stable isotope-labeled internal standard

N-Oxide-Specific Analyte Coverage: Pimozide-d5 N-Oxide Enables Direct Quantification of the hERG-Active Impurity E, a Critical Gap Not Addressed by Pimozide-d4

Pimozide-d5 N-Oxide is the deuterated isotopologue of Pimozide N-Oxide, which is formally designated as Pimozide EP Impurity E under the European Pharmacopoeia and is documented to retain hERG (Kv11.1) potassium channel inhibitory activity [1][2]. The parent drug pimozide is a known high-affinity hERG blocker with a reported IC₅₀ of 18 nM in patch clamp electrophysiology using cloned human HERG channels, an interaction mechanistically linked to acquired long QT syndrome and torsades de pointes [3]. Pimozide-d4—a deuterated analog of the parent drug lacking the piperidine N-oxide functional group—is structurally incapable of serving as an internal standard for Impurity E quantification in pharmaceutical release testing, stability studies, or cardiac safety assessments [4]. Regulatory guidelines (ICH Q3A/Q3B) require specific quantification of individual impurities exceeding identification thresholds; Pimozide-d5 N-Oxide directly addresses this requirement for Impurity E, which is categorically beyond the analytical scope of parent drug-only deuterated standards [1].

pharmaceutical impurity profiling hERG cardiac safety pharmacopoeial reference standard

Deuterium Kinetic Isotope Effect (KIE) on CYP-Mediated N-Oxide Metabolism: Class-Level Evidence Supporting Differential In Vitro Metabolic Stability

Deuterium substitution at sites of oxidative metabolism can produce a primary kinetic isotope effect (k_H/k_D) that reduces the metabolic clearance rate of the deuterated analog. A comprehensive review by Russak and Bednarczyk (2019) documents that deuterium incorporation has been shown to affect the pharmacokinetic and metabolic profiles of pharmaceuticals, with deutetrabenazine (Austedo) receiving FDA approval as the first deuterated drug based on this principle [1]. While no published study has specifically measured the KIE for Pimozide-d5 N-Oxide, pimozide is known to undergo N-dealkylation primarily via CYP3A4 and, to a lesser extent, CYP1A2 and CYP2D6, with the N-oxide formation representing a minor but pharmacologically relevant metabolic pathway [2]. The five deuterium atoms in Pimozide-d5 N-Oxide are positioned on the piperidine ring adjacent to the N-oxide center, a location that could theoretically impart a KIE on CYP-mediated N-dealkylation or further oxidation of the N-oxide moiety. A rapid MS/MS method has been described for assessing the deuterium KIE and associated improvement in metabolic stability of deuterated molecules, providing a methodological framework for head-to-head in vitro comparison of Pimozide-d5 N-Oxide versus unlabeled Pimozide N-Oxide [3].

deuterium isotope effect CYP metabolism in vitro metabolic stability drug-drug interaction studies

Characterized Purity of 98% with Established Storage Specifications Reduces Qualification Burden for Regulated Bioanalytical Laboratories

Pimozide-d5 N-Oxide is supplied with a characterized purity specification of 98%, as documented in the Certificate of Analysis from commercial suppliers . This purity level is consistent with the requirements for a reference standard used in validated bioanalytical methods under regulatory frameworks such as the FDA Guidance for Industry on Bioanalytical Method Validation (2018) and the EMA Guideline on Bioanalytical Method Validation, which stipulate that the purity and identity of reference standards and internal standards must be established and documented [1]. The compound is stored at 2–8°C under dry, sealed conditions to maintain isotopic integrity and prevent deuterium-hydrogen back-exchange [2]. Unlabeled Pimozide N-Oxide reference standards (CAS 1083078-88-9) are available with a purity specification of >95% from BOC Sciences ; the +3% absolute purity advantage of the d5-labeled product, while modest, reduces the magnitude of purity correction in quantitative calculations and minimizes the contribution of standard impurity to the total measurement uncertainty budget.

reference standard purity Certificate of Analysis regulatory bioanalysis method validation

Pimozide-d5 N-Oxide – High-Value Application Scenarios Matched to Quantitative Differentiation Evidence


Regulatory Pharmaceutical Impurity Profiling and ICH Q3A/Q3B Compliance Testing of Pimozide Drug Substance and Finished Dosage Forms

Pimozide-d5 N-Oxide serves as the optimal SIL-IS for LC-MS/MS quantification of Pimozide EP Impurity E in pharmaceutical release testing and stability studies. The +5.03 Da mass shift (Section 3, Evidence 1) ensures interference-free detection of the N-oxide impurity signal without cross-contribution from the ¹³C isotopic envelope of the unlabeled analyte. Unlike Pimozide-d4, which is structurally restricted to parent drug quantification, Pimozide-d5 N-Oxide directly addresses the regulatory requirement for specific quantification of the hERG-active Impurity E per ICH Q3A/Q3B thresholds (Section 3, Evidence 2). The documented 98% purity (Section 3, Evidence 4) supports GMP-compliant method validation with minimized standard-related measurement uncertainty. This application is critical for ANDA/NDA submissions, where failure to quantify Impurity E could delay regulatory approval [1].

In Vitro CYP450 Phenotyping and Metabolic Pathway Elucidation of Pimozide N-Oxidation Using Recombinant Enzyme Systems

For laboratories investigating the respective contributions of CYP3A4, CYP2D6, and CYP1A2 to pimozide N-oxide formation, Pimozide-d5 N-Oxide provides a structurally identical, isotopically distinguishable internal standard that corrects for variable extraction recovery and ion suppression across incubation matrices. The potential deuterium KIE at the piperidine positions adjacent to the N-oxide center (Section 3, Evidence 3) may confer enhanced metabolic stability to the internal standard throughout extended incubation periods (2–6 hours typical for in vitro metabolism assays), reducing internal standard depletion artifacts. The +5 Da mass shift (Evidence 1) accommodates the use of unit-resolution triple quadrupole instruments while maintaining the spectral clearance needed to distinguish the IS signal from both the unlabeled N-oxide metabolite and any in-source oxidation products of the parent drug [2].

Forensic Toxicology and Therapeutic Drug Monitoring (TDM) of Pimozide with Simultaneous Metabolite Profiling

Clinical and forensic toxicology laboratories quantifying pimozide and its metabolites in post-mortem blood, plasma, or urine can deploy Pimozide-d5 N-Oxide as the dedicated SIL-IS for the N-oxide fraction. The hERG activity of the N-oxide impurity (Section 3, Evidence 2) makes its quantification forensically relevant in cases of suspected pimozide-related cardiotoxicity or QT prolongation. The co-eluting behavior of the d5-labeled standard with the endogenous N-oxide metabolite provides optimal matrix effect correction in complex biological specimens—a critical requirement given that plasma protein content and phospholipid profiles vary substantially between post-mortem and clinical samples, generating divergent ion suppression landscapes that structurally dissimilar internal standards cannot adequately compensate for [1][2].

Stability-Indicating Method Development and Forced Degradation Studies of Pimozide Formulations

During forced degradation studies (oxidative, thermal, photolytic, and hydrolytic stress conditions per ICH Q1A), Pimozide-d5 N-Oxide enables accurate tracking of N-oxide degradation product formation kinetics without interference from co-eluting degradants. The isotopically labeled standard's +5 Da mass differential (Section 3, Evidence 1) permits selective reaction monitoring (SRM) transitions that are unique to the internal standard, even in the presence of complex degradation mixtures where isobaric interferences from other oxidation products might otherwise confound quantification. The established storage specification of 2–8°C under dry, sealed conditions (Section 3, Evidence 4) ensures the internal standard itself remains stable and does not contribute to the degradation profile being measured .

Quote Request

Request a Quote for Pimozide-d5 N-Oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.